molecular formula C18H19ClO2 B14195129 2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one CAS No. 918873-19-5

2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one

Cat. No.: B14195129
CAS No.: 918873-19-5
M. Wt: 302.8 g/mol
InChI Key: UJOOVZMAIOYIMX-UHFFFAOYSA-N
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Description

2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclobutyl group attached to a chlorophenyl ring, an oxoethyl group, and a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the cyclobutyl and chlorophenyl intermediates. One common method involves the Grignard reaction, where a Grignard reagent is reacted with a suitable electrophile to form the cyclobutyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

CAS No.

918873-19-5

Molecular Formula

C18H19ClO2

Molecular Weight

302.8 g/mol

IUPAC Name

2-[2-[1-(4-chlorophenyl)cyclobutyl]-2-oxoethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C18H19ClO2/c19-15-8-6-14(7-9-15)18(10-3-11-18)17(21)12-13-4-1-2-5-16(13)20/h4,6-9H,1-3,5,10-12H2

InChI Key

UJOOVZMAIOYIMX-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)C1)CC(=O)C2(CCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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